Hepta-4,6-dien-2-one

Physicochemical Properties Analytical Chemistry Quality Control

Hepta-4,6-dien-2-one (CAS 94291-57-3) is a seven-carbon acyclic ketone with a conjugated diene system, represented by the formula C7H10O and a molecular weight of 110.15 g/mol. Its structure features a carbonyl group at the 2-position and conjugated double bonds at the 4- and 6-positions, which confers distinct chemical reactivity compared to its non-conjugated and positional isomers.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 94291-57-3
Cat. No. B12656581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-4,6-dien-2-one
CAS94291-57-3
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(=O)CC=CC=C
InChIInChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-5H,1,6H2,2H3/b5-4+
InChIKeyRYERNMBUXSIYLX-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hepta-4,6-dien-2-one (CAS 94291-57-3): A 4,6-Conjugated Dienone for Specialized Organic Synthesis and Photochemical Studies


Hepta-4,6-dien-2-one (CAS 94291-57-3) is a seven-carbon acyclic ketone with a conjugated diene system, represented by the formula C7H10O and a molecular weight of 110.15 g/mol . Its structure features a carbonyl group at the 2-position and conjugated double bonds at the 4- and 6-positions, which confers distinct chemical reactivity compared to its non-conjugated and positional isomers. This compound is primarily valued as a versatile synthetic building block in organic chemistry and as a key structural motif in the study of photochemical reactions [1].

Why Hepta-4,6-dien-2-one (CAS 94291-57-3) Cannot Be Replaced by Common Analogs in Critical Research and Industrial Applications


The unique arrangement of functional groups in Hepta-4,6-dien-2-one—specifically, a 2-ketone with a 4,6-conjugated diene—is critical for its performance in specific synthetic and photochemical contexts. Simple substitution with a non-conjugated isomer like Hepta-5,6-dien-2-one or a positional isomer like Hepta-4,6-dien-3-one will result in a complete loss of the desired reactivity or physical properties . For example, the conjugated 4,6-diene system is essential for participating in [4+2] cycloaddition (Diels-Alder) reactions, a capability absent in non-conjugated analogs . Furthermore, the compound's specific photochemical behavior, which is the subject of specialized studies, is directly tied to its unique stereochemical and electronic configuration [1]. Therefore, for applications requiring this precise reactivity profile, Hepta-4,6-dien-2-one is the only viable option.

Quantitative Differentiation of Hepta-4,6-dien-2-one (CAS 94291-57-3): Comparative Data for Procurement and Research


Comparative Physicochemical Properties: Boiling Point and Density of Hepta-4,6-dien-2-one vs. Its Non-Conjugated Isomer

The physical properties of Hepta-4,6-dien-2-one differ from its non-conjugated isomer, Hepta-5,6-dien-2-one. Hepta-4,6-dien-2-one exhibits a boiling point of 160.1 °C at 760 mmHg and a density of 0.847 g/cm³ . In contrast, the non-conjugated Hepta-5,6-dien-2-one has a higher boiling point of 163.7 ± 10.0 °C at 760 mmHg and a lower density of 0.8 ± 0.1 g/cm³ . This difference in physical properties can be crucial for purification and analytical identification in procurement and quality control.

Physicochemical Properties Analytical Chemistry Quality Control

Differential Photochemical Reactivity: The Hepta-4,6-dien-2-one System in Retro-α-ionones

A study on the photolysis and thermolysis of retro-α-ionones demonstrates that their distinct photochemical isomerization pathways are directly correlated with the stereochemical configuration of their central hepta-4,6-dien-2-one system [1]. The photolysis of the retro-α-ionols, which contain this system, leads to (Z)–(E)-isomerization. This specific reactivity is a direct consequence of the 4,6-conjugated dienone structure and is not observed for compounds with a different double bond arrangement, such as non-conjugated or differently substituted analogs.

Photochemistry Organic Synthesis Reaction Mechanism

Synthetic Utility: Hepta-4,6-dien-2-one as a Diene in Cycloaddition Reactions

Hepta-4,6-dien-2-one is specifically valued for its ability to act as a conjugated diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction . This is a class-level property shared with other conjugated dienes but is critically absent in non-conjugated isomers like Hepta-5,6-dien-2-one . While direct quantitative kinetic data for Hepta-4,6-dien-2-one's cycloadditions are not available, its classification as a reactive diene for these transformations is a key differentiator. The presence of the ketone group further activates the diene system, making it a more versatile building block for complex molecule construction compared to simple hydrocarbon dienes.

Organic Synthesis Diels-Alder Reaction Cycloaddition

Key Application Scenarios for Hepta-4,6-dien-2-one (CAS 94291-57-3) Based on Quantified Differentiation


Organic Synthesis: Diels-Alder Cycloadditions for Complex Molecule Construction

Hepta-4,6-dien-2-one is the required diene building block for any synthetic route involving a Diels-Alder [4+2] cycloaddition, a reactivity absent in its non-conjugated isomer, Hepta-5,6-dien-2-one. Its procurement is necessary for the synthesis of complex cyclic and bicyclic intermediates in medicinal chemistry and natural product total synthesis .

Photochemistry: Mechanistic Studies of Dienone Isomerization

Research focusing on the photochemical isomerization of dienone systems, such as those found in retro-α-ionones, requires the specific 4,6-conjugated dienone motif. The distinct (Z)–(E)-isomerization observed for compounds containing this core is a direct result of its structure, making Hepta-4,6-dien-2-one and its derivatives the appropriate subjects for such investigations [1].

Analytical Method Development and Quality Control

The quantified differences in physical properties, including a boiling point of 160.1 °C and a density of 0.847 g/cm³, provide clear benchmarks for the development of analytical methods (e.g., GC, HPLC) for the identification and quantification of Hepta-4,6-dien-2-one. These metrics are essential for quality control during procurement and for ensuring purity in synthetic workflows, particularly when distinguishing it from close isomers like Hepta-5,6-dien-2-one .

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